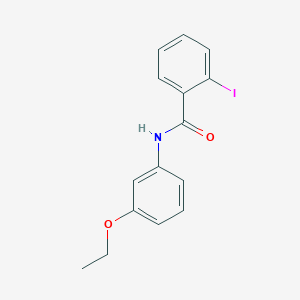

N-(3-Ethoxyphenyl)-2-iodobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

58494-88-5 |

|---|---|

Molecular Formula |

C15H14INO2 |

Molecular Weight |

367.18 g/mol |

IUPAC Name |

N-(3-ethoxyphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H14INO2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

ONTCOQZTPZHGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 3 Ethoxyphenyl 2 Iodobenzamide and Analogues

Foundational Synthesis of 2-Iodobenzamide (B1293540) Core Structure

The initial phase in the synthesis of N-(3-Ethoxyphenyl)-2-iodobenzamide involves the construction of the 2-iodobenzamide framework. This is typically achieved through two principal stages: the introduction of an iodine atom onto the benzene (B151609) ring and the subsequent formation of the amide bond.

Approaches to Introduce Iodine on the Benzamide (B126) Ring

The regioselective introduction of iodine onto a benzene ring is a critical step. For the synthesis of 2-iodobenzoic acid, a key precursor, the Sandmeyer reaction is a classic and widely used method. wikipedia.org This process begins with the diazotization of anthranilic acid (2-aminobenzoic acid), followed by the introduction of iodide. wikipedia.org

Recent advancements have explored direct C-H iodination as a more atom-economical approach. Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for various aromatic compounds, including benzamides. researchgate.net For instance, the ortho-iodination of benzamides can be achieved using a Pd(OAc)₂ catalyst with I₂ and a base like CsOAc. researchgate.net Another approach involves iridium-catalyzed ortho-C-H iodination, which can be effective for benzamides and related structures. researchgate.net

Additionally, methods using hypervalent iodine reagents have been explored. For example, 2-iodosobenzoic acid (IBA) can be synthesized from 2-iodobenzoic acid using Oxone® in an aqueous solution under mild conditions. nih.gov These hypervalent iodine compounds can then serve as precursors or reagents in various transformations.

Amide Bond Formation via Coupling of 2-Iodobenzoic Acid and Anilines

Once 2-iodobenzoic acid or its activated derivatives are obtained, the subsequent critical step is the formation of the amide bond with an aniline, in this case, 3-ethoxyaniline. A common method involves the conversion of 2-iodobenzoic acid to its more reactive acid chloride, 2-iodobenzoyl chloride, which can then react with the aniline. sigmaaldrich.com 2-Iodobenzoyl chloride is a commercially available reagent. sigmaaldrich.com

The direct coupling of a carboxylic acid and an amine to form an amide is a widely practiced transformation in organic synthesis. Various coupling reagents can facilitate this reaction. For instance, the synthesis of N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide was achieved using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP). wuxiapptec.com

A study on the synthesis of N-(3-hydroxyphenyl)benzamide, a close analog, involved the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. buet.ac.bd The resulting N-(3-hydroxyphenyl)benzamide was then O-alkylated with ethyl iodide in the presence of sodium ethoxide to yield N-(3-ethoxyphenyl)benzamide. buet.ac.bd This two-step process highlights a viable route to the N-(3-ethoxyphenyl) moiety.

Advanced N-Arylation Techniques for Substituted Phenyl Moieties

For the synthesis of N-aryl benzamides, including this compound, modern cross-coupling reactions offer powerful and versatile tools. These methods, primarily catalyzed by copper or palladium, allow for the direct formation of the C-N bond between an aryl halide and an amine or amide.

Copper-Catalyzed C-N Cross-Coupling Methods

The copper-catalyzed N-arylation of amides and amines, historically known as the Ullmann condensation or Goldberg reaction, has seen significant advancements. rsc.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. rsc.org However, modern protocols utilize catalytic amounts of copper salts, often in combination with ligands, to achieve the desired transformation under milder conditions. rsc.orgresearchgate.net

For example, the N-arylation of nitrogen-containing heterocycles with aryl halides has been successfully achieved using CuO nanoparticles as a catalyst in the presence of a base like KOH or Cs₂CO₃ in DMSO. rsc.org In the context of 2-iodobenzamides, copper-catalyzed domino reactions with enaminones have been used to synthesize quinazolinones, demonstrating the reactivity of the N-substituted 2-iodobenzamide framework under copper catalysis. wikipedia.orgnih.gov The choice of ligand, such as 1,10-phenanthroline (B135089), can be crucial for the success of these reactions. nih.gov

Table 1: Examples of Copper-Catalyzed N-Arylation of Amides and Related Compounds

| Aryl Halide | Amine/Amide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Pyrrole | CuO/AB | Cs₂CO₃ | Toluene | 180 | 51 | rsc.org |

| 1-Iodo-2-nitrobenzene | Sodium Sulfide/Aldehyde | CuI/1,10-phenanthroline | - | Acetic Acid | 100 | 24-87 | nih.gov |

| 2-Halobenzoic acid | Aryl/Alkylamines | Cu | - | - | - | Good to Excellent | researchgate.net |

Note: This table presents examples of related copper-catalyzed reactions to illustrate the scope of this methodology.

Palladium-Catalyzed N-Arylation Strategies

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. sigmaaldrich.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance, making it a powerful tool for the synthesis of complex molecules. organic-chemistry.org The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. wuxiapptec.com

The synthesis of N-aryl anilines, which are structurally related to the target molecule, has been achieved with high selectivity for aryl iodides using a Ni(acac)₂ catalyst in the presence of a phenylboronic ester as an activator. nih.govorganic-chemistry.org While nickel-catalyzed, this highlights the potential of transition-metal catalysis for selective C-N bond formation.

Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been reported to produce isoindolin-1-ones, showcasing the reactivity of the C-I bond in these substrates under palladium catalysis. semanticscholar.org Furthermore, palladium-catalyzed aminocarbonylation of aryl iodides with amides provides another route to related structures. researchgate.netnih.gov The choice of ligand is critical in Buchwald-Hartwig amination, with biaryl phosphine ligands often being highly effective. nih.gov

Table 2: Examples of Palladium-Catalyzed N-Arylation and Related Reactions

| Aryl Halide | Amine/Amide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Nitrobenzene | Pd(OAc)₂/dppp | Pyridine | - | 130 | 95 | semanticscholar.org |

| Aryl Bromides/Iodides | Nitroarenes | Pd(OAc)₂/dppp | Pyridine | - | 90-130 | Modest to High | semanticscholar.org |

| 3,5-dimethoxyaniline | 2-bromotoluene | [Pd₂MeCN₆][BF₄]₂/DavePhos | NaOtBu | Dioxane | 80 | - | nih.gov |

| Aryl Halides | Allylamines | Pd(OAc)₂/AgTFA | - | Acetic Acid | 70 | - | nih.gov |

Note: This table presents examples of related palladium-catalyzed reactions to illustrate the scope and conditions often employed.

Optimization of Reaction Conditions and Reagent Selection

The success of both copper- and palladium-catalyzed N-arylation reactions is highly dependent on the careful selection and optimization of several parameters.

Catalyst and Ligand: The choice of the metal catalyst (copper or palladium) and the associated ligand is paramount. For Buchwald-Hartwig reactions, a wide variety of phosphine ligands, such as biaryl phosphines (e.g., JohnPhos, DavePhos), have been developed to enhance catalytic activity and broaden the substrate scope. wuxiapptec.comnih.gov In copper-catalyzed reactions, ligands like 1,10-phenanthroline or N,N'-dimethyl-1,2-diamine can significantly improve reaction efficiency. nih.gov

Base: The base plays a crucial role in both activating the amine/amide nucleophile and facilitating the catalytic cycle. Common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). wuxiapptec.com The strength and solubility of the base can influence the reaction rate and yield. wuxiapptec.com For instance, weaker bases like K₃PO₄ are often used to tolerate sensitive functional groups.

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often between 80-130 °C. wuxiapptec.comsemanticscholar.orgnih.gov Optimization of the temperature is often necessary to achieve a balance between reaction rate and catalyst stability/selectivity.

By systematically screening these parameters, synthetic routes can be optimized to achieve high yields of the desired this compound and its analogues, paving the way for further investigation of their chemical and biological properties.

Derivatization and Functionalization of this compound Analogues

Transformations Involving the Iodine Atom (e.g., Cross-Coupling Reactions)

The iodine atom in 2-iodobenzamide derivatives is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of analogues.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. In the context of 2-iodobenzamide analogues, this reaction allows for the introduction of various aryl and vinyl substituents at the 2-position of the benzamide ring. The reaction is typically catalyzed by a palladium complex and requires a base. nih.govnih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions can be crucial for achieving high yields and selectivity, especially when dealing with complex substrates. researchgate.netresearchgate.net For instance, the use of specific phosphine ligands can influence the chemoselectivity of the coupling when other reactive sites are present in the molecule. researchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in synthesizing arylalkynes from 2-iodobenzamide precursors. wikipedia.orglibretexts.orgyoutube.com The Sonogashira reaction can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed to address certain limitations of the traditional system. organic-chemistry.org The reaction's utility extends to the synthesis of isoindolin-1-ones through a cyclocarbonylative Sonogashira reaction of ortho-ethynylbenzamides. nih.gov

Table 1: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions for 2-Iodobenzamide Analogues

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Bond Formed | C(sp²) - C(sp²) or C(sp²) - C(sp³) | C(sp²) - C(sp) |

| Coupling Partner | Organoboron compounds (e.g., boronic acids, boronic esters) | Terminal alkynes |

| Typical Catalysts | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium complexes and Copper(I) salts (e.g., CuI) |

| Key Application | Introduction of aryl, heteroaryl, and vinyl groups | Introduction of alkynyl groups, synthesis of enynes |

The formation of carbon-heteroatom bonds is another critical transformation for derivatizing 2-iodobenzamide analogues. The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. numberanalytics.comnih.govcapes.gov.bryoutube.com This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine is widely used in medicinal chemistry to introduce a variety of nitrogen-containing functional groups. numberanalytics.comnih.gov The development of specialized phosphine ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a broad range of amines with aryl iodides. youtube.com

Beyond C-N bond formation, other carbon-heteroatom bonds such as C-O and C-S can also be formed from the aryl iodide precursor. These transformations can be achieved through various palladium- or copper-catalyzed coupling reactions, often referred to as Ullmann-type condensations or Buchwald-Hartwig etherification/thioetherification. These reactions provide access to analogues with diverse functionalities and potential biological activities. libretexts.orgnih.govresearchgate.netresearchgate.net

Modifications of the Ethoxyphenyl Moiety

The ethoxyphenyl group in this compound offers opportunities for further functionalization. The ethoxy group itself can be a target for modification. For example, ether cleavage could provide a phenolic hydroxyl group, which can then be used for further derivatization, such as esterification or etherification with different alkyl or aryl groups.

The aromatic ring of the ethoxyphenyl moiety is also amenable to electrophilic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, or acyl groups. These modifications can influence the electronic properties and steric profile of the molecule, which can be crucial for its interaction with biological targets. Structure-activity relationship (SAR) studies on related benzamide compounds have shown that modifications on this phenyl ring can significantly impact biological activity, though in some cases, nearly all modifications to this ring have led to inactive compounds. researchgate.net In other instances, structure-guided modifications have successfully led to the development of selective inhibitors. nih.gov

Heterocyclic Annulation Strategies from 2-Iodobenzamide Derivatives

2-Iodobenzamide derivatives are valuable precursors for the synthesis of various heterocyclic systems through annulation strategies. These reactions often involve an intramolecular cyclization step following an initial intermolecular coupling reaction.

For example, a Sonogashira coupling of a 2-iodobenzamide with a terminal alkyne can be followed by an intramolecular cyclization to form isoindolin-1-ones. nih.gov Similarly, other palladium-catalyzed reactions can be designed to facilitate the intramolecular formation of new rings, leading to the construction of diverse heterocyclic scaffolds. These strategies are highly valuable in drug discovery and materials science for creating novel molecular architectures with specific functions.

Green Chemistry and Sustainable Synthetic Approaches for Benzamide Analogues

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of amides, including benzamide analogues. scispace.com Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to the generation of significant waste. scispace.com

Green chemistry approaches focus on several key areas:

Catalytic Direct Amidation: Developing catalytic methods that directly couple carboxylic acids and amines, avoiding the need for stoichiometric activating reagents. nih.gov

Use of Greener Solvents: Replacing hazardous solvents like DMF and CH₂Cl₂ with more environmentally benign alternatives such as water or bio-derived solvents. researchgate.netacs.orgmdpi.com The use of water as a solvent is particularly attractive due to its abundance, safety, and low cost. acs.org

Enzymatic Synthesis: Employing enzymes, such as lipases, as catalysts for amide bond formation. nih.gov Enzymatic methods can offer high selectivity and operate under mild conditions, often in green solvents. nih.gov

Flow Chemistry: Utilizing continuous flow technologies can improve reaction efficiency, safety, and scalability while minimizing waste. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce the environmental impact. tandfonline.comtandfonline.comresearchgate.net

Table 2: Overview of Green Chemistry Strategies for Benzamide Synthesis

| Strategy | Description | Advantages |

| Catalytic Direct Amidation | Direct coupling of carboxylic acids and amines using a catalyst. | Atom economy, reduced waste. nih.gov |

| Aqueous Synthesis | Using water as the reaction solvent, often with surfactants. | Environmentally benign, safe, and economical. acs.org |

| Enzymatic Synthesis | Use of enzymes like lipase (B570770) to catalyze amide bond formation. | High selectivity, mild conditions, biodegradable catalyst. nih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and efficiency. nih.gov |

| Solvent-Free Conditions | Reactions are conducted without a solvent. | Reduced solvent waste, simplified workup. tandfonline.comtandfonline.com |

These sustainable approaches are crucial for the future of chemical synthesis, ensuring that the production of valuable molecules like this compound and its analogues is both efficient and environmentally responsible. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Ethoxyphenyl 2 Iodobenzamide Analogues

Conformational Analysis of the Benzamide (B126) Moiety

The conformation of the central benzamide moiety is a crucial determinant of a ligand's binding affinity and selectivity. The amide bond (–CO–NH–) typically exists in a planar conformation, which minimizes steric hindrance. However, the relative orientation of the two aromatic rings (the 2-iodobenzoyl group and the 3-ethoxyphenyl group) is subject to rotational freedom around the C–N and C–C single bonds.

In many benzamide-type ligands, achieving a "bioactive conformation," which may be a low-energy, planar, or a specific non-planar arrangement, is key for effective binding. The introduction of intramolecular hydrogen bonds (IMHBs), for instance between the amide N-H and an ortho substituent on the benzoyl ring, can lead to a more rigid, conformationally locked structure. acs.org This pre-organization of the ligand into a conformation that is favorable for binding can reduce the entropic penalty upon interaction with a target, thereby enhancing affinity. researchgate.net The 2-iodo substituent in N-(3-Ethoxyphenyl)-2-iodobenzamide itself influences the preferred conformation of the benzoyl ring relative to the amide plane due to its steric bulk.

Influence of Substituents on Molecular Recognition and Binding (excluding pharmacological outcomes)

Substituents on both the benzoyl and the anilino portions of the benzamide scaffold play a pivotal role in molecular recognition by influencing the molecule's electronics, lipophilicity, and steric profile. These modifications can fine-tune the binding affinity and selectivity of the compound without directly participating in pharmacological action.

The substitution pattern on the anilino (N-phenyl) ring significantly impacts binding. researchgate.net For instance, studies on related benzamides have shown that polar substituents on the benzamide ring, particularly at the meta (5-) and para (4-) positions, can indirectly mediate interactions and enhance binding affinity. nih.gov These groups, such as sulfones or primary amines, are thought to orient the ring in a way that allows other parts of the ligand to form favorable hydrophobic contacts within the binding pocket. nih.gov

Similarly, modifications on the phenoxy or phenyl ring of related analogues have demonstrated clear SAR trends. The introduction of a 4-fluorophenoxy substituent has been noted for its generally advantageous effect on binding. researchgate.netmdpi.com In other series, 4-(3,4-dialkoxyphenyl) substitutions have been shown to have a strong positive impact on molecular interactions. mdpi.com The strategic placement of fluorine atoms is a common tactic in medicinal chemistry, as it can enhance binding affinity through favorable electronic effects or by forming specific interactions with the target. acs.org

The table below summarizes the observed influence of various substituents on the molecular recognition and binding of benzamide analogues, based on findings from related research.

| Substituent Position | Substituent Type | Observed Influence on Molecular Recognition/Binding | Reference |

| Benzamide Ring (meta/5-position) | Polar H-bond accepting (e.g., sulfone, sulfonamide) | Enhances binding affinity, likely by orienting the ligand for optimal hydrophobic contacts. | nih.gov |

| Benzamide Ring (para/4-position) | H-bond donating/accepting (e.g., primary amine) | Enhances binding affinity, contributing to a favorable SAR profile. | nih.gov |

| Benzoyl Ring (ortho-position) | Halogens (e.g., Fluorine) | Can improve binding affinity via intramolecular hydrogen bonds or favorable electronic effects. | acs.org |

| Anilino/Phenoxy Ring | 4-Fluorophenoxy group | Generally has an advantageous effect on binding interactions. | researchgate.netmdpi.com |

| Anilino/Phenoxy Ring | 3,4-Dialkoxy groups | Strong positive impact on molecular interactions and activity. | mdpi.com |

| General | Aliphatic, aromatic, or heteroaromatic systems | The addition of varied substituents leads to diverse interaction profiles. | researchgate.net |

These findings underscore that even substituents not directly involved in key binding interactions can profoundly influence a molecule's affinity by modulating its conformational preferences and physicochemical properties.

Rational Design Principles for Novel Benzamide-Based Chemical Entities

The rational design of new benzamide-based compounds leverages the SAR insights to create molecules with improved properties. Key principles include scaffold modification, optimization of physicochemical characteristics, and conformational control.

A prominent strategy is scaffold hopping , where a part of the molecule, such as an sp²-rich heterobiaryl moiety, is replaced with a different chemical group, like a substituted benzamide. This approach can improve pharmaceutical properties by reducing the sp² carbon count, which often correlates with better solubility and metabolic stability, without significantly altering the binding pose. acs.org

Another core principle is the optimization of physicochemical properties . This involves a multi-parameter approach that considers lipophilicity, stability, and on-target affinity simultaneously. acs.orgresearchgate.net The design process often includes a detailed analysis of van der Waals forces, hydrogen bonds, and hydrophobicity to refine compound interactions with their biological target. researchgate.net For example, designing ligands that can effectively engage with hydrophobic subpockets within a binding site can lead to enhanced potency. mdpi.com

Conformational locking is a powerful design principle used to create more potent and selective ligands. By introducing structural constraints, such as intramolecular hydrogen bonds or bulky groups, molecules can be pre-organized into their bioactive conformation. acs.orgresearchgate.net This reduces the entropic cost of binding and can lead to a significant increase in affinity. These conformationally locked derivatives aim to replicate the interactions of natural, highly optimized ligands. researchgate.net

Advanced Applications of N 3 Ethoxyphenyl 2 Iodobenzamide Analogues in Chemical Biology Research

Development and Application of Chemical Probes for Molecular Target Identification (excluding clinical)

The precise identification of molecular targets of bioactive small molecules is a cornerstone of chemical biology and drug discovery. Analogues of N-(3-Ethoxyphenyl)-2-iodobenzamide are increasingly utilized in the design of chemical probes to elucidate these targets and their associated biological pathways.

Probe Design Principles and Synthetic Strategies

The design of effective chemical probes from this compound analogues adheres to several key principles. A primary consideration is the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, and a reactive group for covalent modification of the target protein, without significantly altering the parent molecule's bioactivity. The synthesis strategy often involves modifying the this compound scaffold at positions that are synthetically accessible and predicted to be solvent-exposed when bound to the target, thus minimizing interference with protein binding.

A common synthetic route involves the initial synthesis of the core this compound structure via an amide coupling reaction between 2-iodobenzoic acid and 3-ethoxyaniline. Subsequent modifications can be introduced to either the ethoxyphenyl or the iodobenzoyl ring. For instance, a linker arm can be attached to the ethoxy group, which can then be coupled to a biotin tag for affinity purification or a fluorescent dye for imaging applications. The iodo-substituent on the benzamide (B126) ring offers a site for further chemical elaboration, such as cross-coupling reactions to introduce photoreactive groups for photo-affinity labeling.

The design process is often guided by computational modeling and structure-activity relationship (SAR) studies to predict how modifications will affect binding affinity and selectivity. For example, docking studies can help identify suitable positions for linker attachment that are least likely to disrupt critical interactions with the target protein.

Affinity-Based Proteomics Methodologies (e.g., pull-down assays)

Affinity-based proteomics is a powerful technique for identifying the cellular targets of a small molecule. Chemical probes derived from this compound analogues, typically featuring a biotin tag, are instrumental in these methodologies. In a typical pull-down assay, the biotinylated probe is incubated with a cell lysate or a tissue extract. If the probe binds to its target protein(s), these protein-probe complexes can be selectively captured using streptavidin-coated beads.

After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. This approach allows for the unbiased identification of direct binding partners of the this compound analogue within a complex biological sample. The success of this method hinges on the high affinity and specificity of the biotin-streptavidin interaction, which enables efficient enrichment of low-abundance target proteins.

To differentiate true targets from non-specific binders, control experiments are crucial. These often include competition experiments where the lysate is pre-incubated with an excess of the non-biotinylated parent compound. A reduction in the amount of a protein pulled down in the presence of the competitor provides strong evidence that it is a specific target of the probe.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a label-free method used to verify direct target engagement of a compound within intact cells. nih.govnih.govresearchgate.netcetsa.orgcetsa.org The principle behind CETSA is that the binding of a ligand to its target protein often increases the protein's thermal stability. nih.govnih.gov This stabilization can be detected by heating cells treated with the compound of interest to various temperatures, followed by lysis and quantification of the soluble fraction of the target protein.

Analogues of this compound can be evaluated for their ability to engage specific intracellular targets using CETSA. In these experiments, cells are treated with the compound, heated, and the amount of the soluble target protein at different temperatures is compared to that in untreated control cells. A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement. This technique is particularly valuable as it provides evidence of target binding in a physiological context, without the need for chemical modification of the compound. nih.govnih.gov

Utilization as Building Blocks for Complex Chemical Biology Tools

The this compound scaffold serves not only as a starting point for simple probes but also as a versatile building block for the synthesis of more complex chemical biology tools designed for sophisticated biological interrogation and synthetic applications.

Synthesis of Molecular Scaffolds with Potential for Biological Interrogation

The structural features of this compound make it an attractive scaffold for the synthesis of diverse molecular architectures with potential biological activities. The presence of two aromatic rings connected by an amide linker provides a framework that can be systematically modified to explore a wide range of chemical space.

For example, the 2-iodo substituent is a key functional handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents, including other aromatic rings, alkynes, and amines, leading to the generation of libraries of complex molecules. The ethoxy group on the other ring can also be modified or replaced to further enhance molecular diversity. This synthetic tractability enables the construction of scaffolds that can be screened for novel biological activities, acting as starting points for the development of new therapeutic agents or chemical probes for previously uncharacterized biological processes.

Precursors for Catalytic Systems in Organic Synthesis

Interestingly, derivatives of 2-iodobenzamide (B1293540) have been explored as precursors for the development of novel catalytic systems. nii.ac.jp While direct catalytic applications of this compound itself are not widely reported, the core 2-iodobenzamide motif is known to participate in various catalytic cycles. For instance, hypervalent iodine compounds, which can be generated from 2-iodobenzamides, are powerful oxidants and have been used as catalysts in a range of organic transformations.

Research has shown that N-substituted 2-iodobenzamides can act as effective catalysts for oxidative cleavage reactions. nih.gov The amide functionality can play a crucial role in modulating the reactivity and stability of the iodine center. By analogy, this compound and its derivatives could potentially be developed into catalysts for specific organic reactions, where the electronic and steric properties of the 3-ethoxyphenyl group could be tuned to influence catalytic activity and selectivity. This represents an underexplored but promising area for future research.

Computational and Theoretical Chemistry Approaches Applied to N 3 Ethoxyphenyl 2 Iodobenzamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. epstem.net For N-(3-Ethoxyphenyl)-2-iodobenzamide, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide a detailed picture of its electronic properties. epstem.netepstem.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. epstem.netarxiv.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. epstem.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the amide group, indicating their susceptibility to electrophilic attack, while regions near hydrogen atoms would exhibit positive potential. This information is crucial for predicting how the molecule will interact with biological receptors or other reactants. researchgate.netnih.gov

Table 1: Calculated DFT Parameters for this compound This table presents hypothetical but representative data for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.25 eV | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -1.89 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.36 eV | Indicates chemical stability and low kinetic reactivity. epstem.net |

| Electronegativity (χ) | 4.07 eV | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.18 eV | Quantifies the resistance to charge transfer. epstem.net |

| Dipole Moment | 3.12 Debye | Indicates the overall polarity of the molecule. epstem.net |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. researchgate.net For this compound, docking studies can elucidate its potential interactions with the active sites of various enzymes or receptors. researchgate.net

In a typical study, the 3D structure of this compound is placed into the binding pocket of a target protein, and a scoring function is used to estimate the binding affinity. The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For instance, the amide group of the molecule is a prime candidate for forming hydrogen bonds with amino acid residues like serine or arginine in a receptor's active site. The ethoxyphenyl and iodobenzoyl rings can engage in hydrophobic and π-stacking interactions with aromatic residues such as tyrosine or phenylalanine. The iodine atom can also participate in halogen bonding, a specific non-covalent interaction that can significantly contribute to binding affinity. researchgate.net

These simulations provide a static image of the binding mode, which helps in understanding structure-activity relationships and guides the design of more potent and selective analogs. researchgate.net

Table 2: Hypothetical Docking Results of this compound with a Protein Kinase Target This table presents hypothetical but representative data for illustrative purposes.

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Asp184 (Backbone C=O) | 2.9 |

| Hydrogen Bond | Amide C=O | Lys72 (Side Chain N-H) | 3.1 |

| Halogen Bond | Iodine (I) | Met132 (Side Chain Sulfur) | 3.4 |

| Hydrophobic | Ethoxyphenyl Ring | Val55, Leu135 | N/A |

| π-Stacking | Iodobenzoyl Ring | Phe183 | 4.5 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions at the molecular level. These methods can map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states. nih.gov For the synthesis of this compound, which is typically formed via an amide coupling reaction, quantum calculations can elucidate the precise pathway and energetic barriers involved.

These studies often employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, especially when modeling enzyme-catalyzed reactions, to balance computational cost and accuracy. The insights gained are invaluable for optimizing reaction conditions, improving yields, and understanding the role of catalysts. researchgate.netnih.govnih.gov

Table 3: Hypothetical Calculated Activation Energies for the Amide Synthesis of this compound This table presents hypothetical but representative data for illustrative purposes.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Formation of Tetrahedral Intermediate | 15.2 |

| Step 2 | Proton Transfer | 5.8 |

| Step 3 | Water Elimination (Rate-Limiting Step) | 22.5 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area within cheminformatics that aims to build mathematical models correlating the chemical structure of compounds with their biological activity.

In a QSAR study involving this compound, this compound would be part of a larger set of structurally related molecules with known biological activities. Various molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound in the set. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then used to create an equation that relates the descriptors to the observed activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. The model can also provide insights into which molecular features are most important for the desired biological effect.

Table 4: Key Molecular Descriptors for this compound Used in QSAR Modeling This table presents hypothetical but representative data for illustrative purposes.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| 1D Descriptor | Molecular Weight | 369.18 g/mol |

| 2D Descriptor | Topological Polar Surface Area (TPSA) | 49.33 Ų |

| 2D Descriptor | Number of Rotatable Bonds | 4 |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | 4.15 |

| 3D Descriptor | Solvent Accessible Surface Area (SASA) | 550.6 Ų |

Future Directions and Emerging Research Avenues for N 3 Ethoxyphenyl 2 Iodobenzamide Analogues

Innovations in Sustainable Synthetic Methodologies

The chemical synthesis of pharmacologically active molecules is increasingly scrutinized through the lens of environmental impact and sustainability. Future research on N-(3-Ethoxyphenyl)-2-iodobenzamide analogues will undoubtedly prioritize the development of green and eco-compatible synthetic methodologies. This involves a shift away from traditional methods that often rely on hazardous reagents, harsh reaction conditions, and extensive purification steps.

Key areas of innovation will include:

Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents will be a primary focus. rsc.orgsemanticscholar.org For instance, protocols for the N-benzoylation and N-acetylation of anilines under solvent- and activation-free conditions have been successfully developed. acs.org The adoption of paper-based reaction platforms for water-based solvent systems represents a significant advance in environmentally friendly organic synthesis, offering high reaction yields and excellent green metrics. plos.orgnih.gov

Catalytic and Energy-Efficient Reactions: The use of catalytic amounts of reagents, particularly non-toxic and earth-abundant metals, will be crucial. Manganese-catalyzed N-methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent exemplifies a greener approach. nih.gov Furthermore, exploring energy-efficient activation methods such as microwave irradiation or mechanochemistry can lead to shorter reaction times and reduced energy consumption.

Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be favored. This includes the development of cascade or domino reactions where multiple bond-forming events occur in a single pot, minimizing intermediate isolation and purification steps. nih.gov

| Synthetic Approach | Key Features | Potential Application to this compound Analogues |

| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) emissions and simplifies product isolation. rsc.org | Direct amidation of 2-iodobenzoic acid derivatives with substituted anilines without a solvent. |

| Paper-Based Synthesis | Utilizes a renewable and biodegradable platform, often with aqueous solvent systems. plos.orgnih.gov | Small-scale, rapid synthesis of a library of analogues for initial screening. |

| Manganese Catalysis | Employs an earth-abundant and less toxic metal catalyst. nih.gov | Catalytic amidation or other C-N bond-forming reactions in the synthesis of the benzamide (B126) core. |

| Domino Reactions | Increases efficiency by combining multiple synthetic steps in one pot. nih.gov | A one-pot synthesis of complex heterocyclic scaffolds derived from 2-iodobenzamides. |

Integration with Advanced Chemical Biology Techniques for Systems-Level Understanding

To move beyond simple structure-activity relationships, future research will increasingly integrate advanced chemical biology techniques to understand the systems-level effects of this compound analogues. This will provide a more holistic view of their biological activity, including on-target and off-target effects, and their impact on cellular networks.

Emerging approaches include:

Chemical Proteomics: This powerful technique will be central to identifying the direct protein targets of novel analogues within a complex biological system. Methods like affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP) can reveal the full spectrum of protein interactions. researchgate.net For instance, chemical proteomics has been instrumental in identifying the targets of other bioactive compounds, including those with a benzamide scaffold.

Metabolomics and Lipidomics: Analyzing the global changes in metabolite and lipid profiles upon treatment with this compound analogues can uncover downstream effects and previously unknown mechanisms of action.

High-Content Imaging and Phenotypic Screening: Automated microscopy and sophisticated image analysis will allow for the unbiased assessment of cellular phenotypes induced by these compounds. This can reveal unexpected biological activities and provide valuable information for lead optimization.

Integrated 'Omics' Approaches: Combining data from proteomics, metabolomics, transcriptomics, and genomics will offer a comprehensive, systems-level understanding of how these molecules perturb cellular function, leading to a more rational design of next-generation inhibitors. rsc.org

Exploration of Novel Reaction Manifolds and Applications of Hypervalent Iodine Chemistry

The 2-iodobenzamide (B1293540) core of the target compound provides a versatile handle for exploring novel reaction manifolds, particularly through the lens of hypervalent iodine chemistry. acs.orgnih.gov This field offers a wealth of opportunities for creating structural diversity and accessing novel chemical space.

Future research in this area will likely focus on:

Hypervalent Iodine-Catalyzed Reactions: The development of catalytic systems using hypervalent iodine reagents will be a key theme, moving away from stoichiometric use. rsc.org These reagents are known to mediate a wide range of transformations, including oxidative C-N and C-C bond formations, which are directly applicable to the synthesis and functionalization of benzamide analogues. rsc.orgrsc.org

Domino and Cascade Reactions: The iodo-group can serve as a linchpin for designing elegant domino reactions, allowing for the rapid construction of complex heterocyclic systems from simple 2-iodobenzamide precursors. nih.gov For example, copper-catalyzed domino reactions of N-substituted 2-iodobenzamides with enaminones have been used to synthesize quinazolinones. nih.gov

Novel Ring-Forming Reactions: The strategic placement of the iodine atom can be exploited to facilitate novel intramolecular cyclization reactions, leading to the formation of fused or spirocyclic scaffolds with unique three-dimensional architectures.

Late-Stage Functionalization: Hypervalent iodine chemistry can be employed for the late-stage functionalization of complex benzamide analogues, allowing for the rapid diversification of lead compounds without the need for de novo synthesis.

| Reaction Type | Reagents/Catalysts | Potential Outcome for this compound Analogues |

| Oxidative C-N Bond Formation | Hypervalent iodine(III) reagents rsc.org | Synthesis of novel heterocyclic systems fused to the benzamide core. |

| Copper-Catalyzed Domino Reaction | Copper catalyst, enaminones nih.gov | Rapid access to quinazolinone and other complex heterocyclic derivatives. |

| Intramolecular Cyclization | Strategic design of precursors with the 2-iodo-substituent | Formation of novel polycyclic scaffolds with potential for improved target engagement. |

| Tellurium Insertion | Copper-catalyzed reaction with tellurium researchgate.net | Synthesis of 2-benzamide tellurenyl iodides for catalytic applications in CO2 mitigation. researchgate.net |

Predictive Modeling and Data-Driven Discovery in Benzamide Research

The integration of computational and data-driven approaches is revolutionizing drug discovery. researchgate.netnih.gov For this compound analogues, these methods will be instrumental in accelerating the design-make-test-analyze cycle.

Key future directions include:

Machine Learning and Artificial Intelligence (AI): The use of sophisticated machine learning algorithms will enable the prediction of biological activity, physicochemical properties, and potential off-targets for novel analogues. semanticscholar.orgplos.orgnih.gov These models can be trained on existing data for benzamides and related compounds to guide the design of new molecules with improved properties. nih.govCurrent time information in Manila, PH.mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced QSAR models will continue to be developed to provide deeper insights into the structural features that govern the potency and selectivity of these compounds. ekb.eg These models can help in prioritizing which analogues to synthesize and test. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations will be employed to study the dynamic interactions between the benzamide analogues and their protein targets at an atomic level. This can reveal key binding interactions and help in understanding the molecular basis of their activity.

Virtual Screening and In Silico Design: Large virtual libraries of this compound analogues will be screened in silico against various biological targets to identify promising candidates for synthesis and experimental validation. nih.gov

| Modeling Technique | Application in Benzamide Research | Expected Outcome |

| Machine Learning | Predicting bioactivity and ADMET properties. semanticscholar.orgplos.orgnih.gov | Faster identification of promising lead candidates with desirable drug-like properties. mdpi.com |

| QSAR | Elucidating structure-activity relationships. rsc.orgCurrent time information in Manila, PH.ekb.eg | Rational design of more potent and selective analogues. |

| Molecular Dynamics | Simulating ligand-protein interactions. nih.gov | Understanding the molecular basis of target binding and informing lead optimization. |

| Virtual Screening | High-throughput in silico screening of compound libraries. nih.gov | Discovery of novel hits and expansion of the chemical space around the benzamide scaffold. |

Role in Advancing Chemical Probe Technologies and Biological Mechanism Deconvolution

High-quality chemical probes are indispensable tools for dissecting complex biological pathways and validating novel drug targets. nih.govtarget2035.net this compound analogues are well-positioned to be developed into sophisticated chemical probes to further elucidate the biology of their targets, such as PARP enzymes. nih.gov

Future research in this domain will involve:

Design and Synthesis of Photoaffinity Probes: The development of analogues incorporating photoreactive groups will allow for the covalent labeling of target proteins in their native cellular environment. This is a powerful strategy for unambiguously identifying direct binding partners.

Development of 'Clickable' Probes: The incorporation of bioorthogonal handles, such as alkynes or azides, will enable the use of click chemistry for the visualization and enrichment of target proteins.

Probes for Target Engagement and Occupancy Studies: The creation of probes that can be used to measure target engagement and occupancy in living cells and in vivo will be crucial for understanding the relationship between target inhibition and cellular phenotype.

Mechanism Deconvolution of Phenotypic Screens: As more phenotypic screens are conducted, analogues of this compound identified as hits will require rigorous target deconvolution studies. The development of probe-based strategies will be essential for identifying the molecular targets responsible for the observed phenotypes. nih.gov

The journey from a promising chemical scaffold to a clinically successful drug is long and challenging. However, by embracing these future directions and emerging research avenues, the scientific community can unlock the full therapeutic potential of this compound analogues and contribute to the development of the next generation of targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.